molecular formula C8H18N2O B1274594 2-(1-Methyl-piperidin-4-ylamino)-ethanol CAS No. 942205-82-5

2-(1-Methyl-piperidin-4-ylamino)-ethanol

Cat. No. B1274594
M. Wt: 158.24 g/mol
InChI Key: JOXBDJWQOVQCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-Methyl-piperidin-4-ylamino)-ethanol is a chemical structure that is not directly discussed in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties of similar structures. For instance, the enzymatic resolution of a related compound, N-Boc-piperidine-2-ethanol, is described, which suggests that the compound of interest may also be amenable to similar stereoselective processes . Additionally, the cooperative hydrogen bonding behavior of piperidine-ethanol with other molecules indicates that 2-(1-Methyl-piperidin-4-ylamino)-ethanol could potentially engage in similar interactions .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of protecting groups for carboxylic acids, as seen with 2-(pyridin-2-yl)ethanol , and the resolution of chiral centers in piperidine alcohols . The efficient preparation of piperidine derivatives, as demonstrated in the synthesis of (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one , and the optimization of reaction conditions for the synthesis of piperazine derivatives , suggest methodologies that could be adapted for the synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Molecular Structure Analysis

The molecular structure and stability of related compounds have been characterized using various techniques, including X-ray diffraction and quantum chemical calculations . These studies provide a foundation for understanding the molecular geometry, bond lengths, bond angles, and charge distribution, which are crucial for predicting the behavior of 2-(1-Methyl-piperidin-4-ylamino)-ethanol.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, such as the selective cleavage of protecting groups , and the kinetic resolution of chiral alcohols . The cooperative hydrogen bonding observed in piperidine-ethanol complexes and the modifications to piperidine rings to create new analogs provide insights into the potential chemical reactions that 2-(1-Methyl-piperidin-4-ylamino)-ethanol could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their spectroscopic characteristics and thermal stability, have been studied . These properties are influenced by the molecular structure and can inform the expected behavior of 2-(1-Methyl-piperidin-4-ylamino)-ethanol in various environments.

Scientific Research Applications

Catalytic Synthesis

1-Methyl-2-oxopyrrolidinium hydrogen sulfate is employed as an ionic liquid catalyst in the one-pot three-component synthesis of highly substituted piperidines from aromatic aldehydes, anilines, and β–ketoesters in refluxing ethanol, showcasing the relevance of similar piperidine structures in catalytic synthesis processes. This method provides an easy work-up and good to high yields, highlighting the utility of piperidine derivatives in synthesizing complex organic compounds (Sajadikhah et al., 2012).

Anticonvulsant Agents

New piperidyl indanone derivatives, synthesized by the reaction of 5,6-dimethoxy-2-(piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates, have shown promising anticonvulsant activity in animal models. These derivatives significantly increase the gamma amino butyric acid (GABA) level in rat brains, suggesting the potential of piperidine derivatives in developing anticonvulsant medications (Siddiqui et al., 2012).

Antimicrobial Agents

A series of bis hybrid heterocycles comprising both piperidine and thiohydantoin nuclei have been synthesized and demonstrated potent biological activities against various bacterial and fungal strains. These compounds, characterized by their piperidine and thiohydantoin structures, offer a new class of antibacterial and antifungal agents, showcasing the application of piperidine derivatives in antimicrobial drug development (Thanusu et al., 2010).

properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXBDJWQOVQCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390050
Record name 2-(1-Methyl-piperidin-4-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-piperidin-4-ylamino)-ethanol

CAS RN

942205-82-5
Record name 2-(1-Methyl-piperidin-4-ylamino)-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.